Gallium-66 is a positron-emitting radioisotope of gallium with a half-life of approximately 9.5 hours. It is primarily produced through the irradiation of isotopically enriched zinc-66 targets in a cyclotron, making it a valuable tool in medical imaging, particularly in positron emission tomography (PET). Gallium-66's longer half-life compared to other gallium isotopes, such as gallium-68, allows for later-time point imaging, enhancing its utility in various clinical applications.
Gallium-66 is classified as a radioisotope and is part of the group of gallium isotopes, which includes gallium-67 and gallium-68. Its production typically involves the bombardment of zinc-66 with protons in a cyclotron, resulting in the formation of gallium-66 through nuclear reactions. The primary source for gallium-66 is enriched zinc-66 targets, which are irradiated to yield this isotope for subsequent purification and use in radiopharmaceuticals.
Gallium-66 can be synthesized via two primary methods:
The production process typically yields around 0.25 gigabecquerels per microampere when using liquid targets. The purification process is crucial to ensure the quality of the final product for medical applications, focusing on removing unwanted isotopes and contaminants while retaining high activity levels of gallium-66 .
Gallium-66, like other isotopes of gallium, has a similar electronic configuration to its stable isotopes. It has 31 protons and 35 neutrons, giving it a unique nuclear structure that contributes to its radioactive properties. The molecular structure can be represented as follows:
This indicates that gallium typically exists in a +3 oxidation state when forming compounds.
The atomic mass of gallium-66 is approximately 65.926 u (atomic mass units), and it decays primarily through positron emission, which is critical for its application in PET imaging.
Gallium-66 participates in various chemical reactions typical of gallium compounds. Its most notable reaction is its decay process:
In this reaction, gallium-66 decays into stable zinc-66 while emitting a positron and an electron neutrino.
The decay process contributes to the isotope's utility in imaging applications as the emitted positrons interact with surrounding electrons, resulting in gamma photon emissions detectable by PET scanners.
The mechanism by which gallium-66 functions in medical imaging involves its uptake by tissues expressing specific receptors or markers associated with diseases such as cancer. Once administered, gallium-66-labeled compounds bind to these targets, allowing for visualization through PET imaging.
Studies have shown that gallium-66 can effectively bind to bombesin-like peptides, which target gastrin-releasing peptide receptors commonly overexpressed in prostate cancer cells . The imaging properties are enhanced due to the isotope's longer half-life compared to others like gallium-68, allowing for extended observation periods post-injection.
Gallium-66 is a silvery-white metal at room temperature with a melting point of approximately 29.76 °C and a boiling point around 2204 °C. It exhibits typical metallic properties but behaves differently when ionized due to its radioactive nature.
In terms of chemical behavior, gallium forms various compounds including oxides, halides, and organometallic complexes. It readily reacts with acids and bases and can form stable complexes with ligands used in radiopharmaceutical formulations.
Relevant data includes:
Gallium-66 has significant applications in nuclear medicine, particularly in PET imaging for oncology. Its ability to bind selectively to cancer cell receptors allows for targeted imaging of tumors, aiding in diagnosis and treatment planning. Additionally, ongoing research explores its potential use in other areas such as cardiology and neurology due to its favorable imaging characteristics compared to other isotopes .
Gallium-66 (⁶⁶Ga) decays via positron emission (β⁺) and electron capture (EC) with a half-life of 9.49(3) hours (34,164 seconds). It transforms exclusively into stable zinc-66 (⁶⁶Zn), with a decay energy of 5.1755(13) MeV. The β⁺ branch accounts for 56.5% of decays, while EC constitutes 43.5% [1] [4]. This dual decay pathway enables its utility in positron emission tomography (PET) while contributing to its moderate specific activity of 5,080,337.6 Ci·g⁻¹ [1]. The isotope’s spin parity is 0⁺, indicating a nuclear ground state with no angular momentum [2] [5].
Table 1: Decay Properties of Gallium-66
Property | Value | Units |
---|---|---|
Half-life (T₁/₂) | 9.49 ± 0.03 | hours |
Decay modes | β⁺ (56.5%), EC (43.5%) | % |
Daughter nuclide | ⁶⁶Zn (stable) | |
Decay energy | 5.1755 ± 0.0013 | MeV |
Specific activity | 5,080,337.6 | Ci·g⁻¹ |
Gallium-66 emits high-energy positrons with a maximum energy (Eₘₐₓ) of 4.15 MeV and an average energy (Eₐᵥ) of 1.48 MeV [10]. This results in a mean positron range of ~5.8 mm in water—significantly longer than Ga-68 (Eₘₐₓ=1.92 MeV, range=2.4 mm)—which can impact PET image resolution through positron blurring [3] [10]. Concurrent gamma emissions include prominent lines at 834.1 keV, 1,039.5 keV, and 2,752.2 keV, arising from excited states of ⁶⁶Zn during de-excitation [9]. These high-energy gammas contribute to background noise in PET but are partially mitigated by time-of-flight detectors in modern scanners.
Gallium-66 occupies a unique niche among radiometals used in molecular imaging due to its intermediate half-life and positron yield:
Table 2: Isotopic Comparison for Medical Imaging Applications
Isotope | Half-Life | Decay Mode | Positron Yield (%) | Eₘₐₓ (MeV) | Optimal Imaging Window | Primary Clinical Use |
---|---|---|---|---|---|---|
⁶⁶Ga | 9.49 h | β⁺, EC | 56.5% | 4.15 | 24 h | Slow-targeting peptides/antibodies |
⁶⁷Ga | 3.26 d | EC | 0% | - | 48–72 h | SPECT, infection imaging |
⁶⁸Ga | 67.7 min | β⁺ | 89% | 1.92 | 1–2 h | Rapid PET (e.g., DOTATOC) |
⁸⁹Zr | 78.4 h | β⁺ | 22.7% | 0.90 | 48–96 h | Antibody PET |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3